3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester
Overview
Description
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is an organic compound with the molecular formula C16H15NO4S It is characterized by the presence of a phenylsulfamoyl group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester typically involves the following steps:
Formation of the Phenylsulfamoyl Intermediate: The initial step involves the reaction of aniline with chlorosulfonic acid to form phenylsulfamoyl chloride.
Coupling with Phenylacrylic Acid: The phenylsulfamoyl chloride is then reacted with phenylacrylic acid under basic conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.
Scientific Research Applications
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It serves as a probe for studying enzyme interactions and biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The acrylic acid methyl ester moiety can also participate in covalent bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenylsulfamoylphenyl)propionic acid methyl ester
- 3-(3-Phenylsulfamoylphenyl)butyric acid methyl ester
- 3-(3-Phenylsulfamoylphenyl)acrylic acid ethyl ester
Uniqueness
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylsulfamoyl and acrylic acid methyl ester groups allows for versatile reactivity and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)11-10-13-6-5-9-15(12-13)22(19,20)17-14-7-3-2-4-8-14/h2-12,17H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTBNYJTBNLKDO-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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